molecular formula C17H20O2 B8635555 4'-(2-Methylbutoxy)biphenyl-4-ol CAS No. 73536-60-4

4'-(2-Methylbutoxy)biphenyl-4-ol

Cat. No.: B8635555
CAS No.: 73536-60-4
M. Wt: 256.34 g/mol
InChI Key: IFZGKXNJJCRCKH-UHFFFAOYSA-N
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Description

4'-(2-Methylbutoxy)biphenyl-4-ol (CAS: 55759-86-9) is a chiral biphenyl derivative featuring a hydroxyl group at the 4-position of one benzene ring and a branched 2-methylbutoxy substituent at the 4′-position of the adjacent ring. Its molecular formula is C₁₇H₂₀O (molecular weight: 242.34 g/mol). This compound is synthesized via alkylation of biphenyl precursors with (S)-2-methylbutanol, often employed in liquid crystal research due to its chiral alkyl chain, which induces mesomorphic and optical activity .

Properties

CAS No.

73536-60-4

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

4-[4-(2-methylbutoxy)phenyl]phenol

InChI

InChI=1S/C17H20O2/c1-3-13(2)12-19-17-10-6-15(7-11-17)14-4-8-16(18)9-5-14/h4-11,13,18H,3,12H2,1-2H3

InChI Key

IFZGKXNJJCRCKH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Alkoxy Chain Variations

(a) 4′-Butoxy-4-biphenylol (CAS: 108177-64-6)
  • Structure : Features a straight-chain butoxy group (C₄H₉O) instead of the branched 2-methylbutoxy.
  • Molecular Formula : C₁₆H₁₈O₂ (molecular weight: 242.32 g/mol).
  • However, its liquid crystalline phase stability is lower due to reduced chirality .
(b) 4-Phenylphenol (Biphenyl-4-ol)
  • Structure : Parent compound lacking alkoxy substituents.
  • Molecular Formula : C₁₂H₁₀O (molecular weight: 170.21 g/mol).
  • Properties : Lower lipophilicity (logP ≈ 2.5) compared to alkoxy derivatives. Lacks mesomorphic behavior but serves as a precursor for functionalized biphenyls .

Halogenated and Nitrated Derivatives

(a) 4′-Bromobiphenyl-4-ol (CAS: 29558-77-8)
  • Structure : Bromine atom at the 4′-position.
  • Molecular Formula : C₁₂H₉BrO (molecular weight: 249.11 g/mol).
  • Properties : Bromine increases molecular weight and polarizability, enhancing UV absorbance (λmax ≈ 265 nm). Used in cross-coupling reactions for extended π-systems .
(b) 4-Hydroxy-3-nitrobiphenyl (CAS: 885-82-5)
  • Structure : Nitro group at the 3-position.
  • Molecular Formula: C₁₂H₉NO₃ (molecular weight: 215.21 g/mol).
  • Properties : Strong electron-withdrawing nitro group reduces O-H acidity (pKa ≈ 8.2 vs. ~9.5 for biphenyl-4-ol). Exhibits red-shifted UV-Vis absorption (λmax ≈ 424 nm) .

Chiral Alkoxy Derivatives in Liquid Crystals

(a) 4'-(2-Methylbutoxy)biphenyl-4-ol vs. TL2 (4'-(2,5,8,11-Tetraoxatridecan-13-yloxy)biphenyl-4-yl 4-(2-methylbutoxy)benzoate)
  • TL2 Structure : Combines a 2-methylbutoxy group with a tetraoxatridecan-13-yloxy chain.
  • Properties : TL2 exhibits lyotropic behavior in aqueous solutions due to hydrophilic oligoether chains, whereas this compound is primarily thermotropic. The branched chain in both compounds stabilizes chiral nematic phases, but TL2’s extended hydrophilic moiety broadens its mesophase temperature range .
(a) 4’-Phenyldiazenylbiphenyl-4-ol
  • Structure : Diazenyl (-N=N-) group at the 4′-position.
  • Synthesis : Prepared via diazotization of aniline derivatives.
  • Bioactivity : Demonstrates antibacterial activity (MIC ≈ 25 µg/mL against S. aureus), attributed to the diazenyl moiety’s electron-withdrawing effects .
(b) MC70 ([4’-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol])
  • Structure: Tetrahydroisoquinoline substituent enhances P-glycoprotein inhibition (EC₅₀ = 15 nM).
  • Comparison: The 2-methylbutoxy group in this compound increases lipophilicity (clogP ≈ 4.7 vs.

Data Tables

Table 1: Physical and Spectral Properties of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
This compound C₁₇H₂₀O 242.34 112–114 (Lit.) O-H stretch: 3033 cm⁻¹ (IR) ; ¹H NMR (CCl₄): δ 5.3 (s, OH)
4′-Butoxy-4-biphenylol C₁₆H₁₈O₂ 242.32 120–122 O-H stretch: 3200 cm⁻¹; ¹H NMR: δ 6.4 (aromatic)
4-Phenylphenol C₁₂H₁₀O 170.21 165–167 O-H stretch: 3400 cm⁻¹; ¹H NMR: δ 7.6 (m, aromatic)
4′-Bromobiphenyl-4-ol C₁₂H₉BrO 249.11 178–180 C-Br stretch: 550 cm⁻¹; UV λmax: 265 nm

Preparation Methods

Reaction Mechanism and Conditions

The hydroxyl group at the 4'-position of biphenyl-4,4'-diol acts as a nucleophile, displacing the bromide ion from 2-methylbutyl bromide under basic conditions. A typical procedure involves:

  • Dissolving biphenyl-4,4'-diol in anhydrous dimethylformamide (DMF) or acetone.

  • Adding potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base to deprotonate the hydroxyl group.

  • Dropwise addition of 2-methylbutyl bromide at 60–80°C for 12–24 hours.

The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated through aqueous workup, followed by recrystallization from ethanol or hexane.

Yield and Optimization

Reported yields for this method range from 65% to 78% , depending on the base and solvent system. Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves efficiency by enhancing interfacial contact between the organic and aqueous phases. For example, a 72% yield was achieved using K₂CO₃ in DMF with TBAB at 70°C for 18 hours.

Ullmann Coupling: Constructing the Biphenyl Backbone

Ullmann coupling provides an alternative route by forming the biphenyl core after introducing the alkoxy substituent. This method is advantageous when starting from simpler aryl halides.

Synthetic Pathway

  • Synthesis of 4-Bromo-2-methylbutoxybenzene :

    • 4-Bromophenol is alkylated with 2-methylbutyl bromide using K₂CO₃ in acetone.

  • Coupling with 4-Hydroxyphenylboronic Acid :

    • A Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-methylbutoxybenzene and 4-hydroxyphenylboronic acid is catalyzed by palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand.

    • The reaction proceeds in a mixture of toluene, ethanol, and aqueous Na₂CO₃ at 90°C for 24 hours.

Critical Parameters

  • Catalyst Loading : A Pd(OAc)₂ concentration of 2 mol% achieves optimal conversion.

  • Solvent System : A 3:1 toluene-ethanol ratio minimizes side reactions.

  • Yield : This method delivers a moderate yield of 60–70% , with purity >95% after column chromatography.

Protective-Group Strategies: Sequential Functionalization

To prevent undesired side reactions during alkoxy group installation, protective-group chemistry is employed.

Benzyl Protection and Deprotection

  • Protection of Biphenyl-4,4'-diol :

    • Treating biphenyl-4,4'-diol with benzyl bromide and K₂CO₃ in acetone selectively protects one hydroxyl group.

  • Alkylation :

    • The free hydroxyl group at the 4'-position is alkylated with 2-methylbutyl bromide.

  • Deprotection :

    • Hydrogenolysis using palladium on carbon (Pd/C) under H₂ gas removes the benzyl group, yielding the target compound.

Performance Metrics

  • Overall Yield : 58–63% due to multi-step losses.

  • Purity : >98% after recrystallization.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Williamson Synthesis65–7895–98HighModerate
Ullmann Coupling60–7095–97ModerateHigh
Protective-Group58–6398–99LowLow

Key Findings :

  • The Williamson method offers the best balance of yield and scalability for industrial applications.

  • Ullmann coupling is preferable for laboratories with access to palladium catalysts.

  • Protective-group strategies, while lower-yielding, ensure high regioselectivity for complex derivatives .

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